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7-Bromo-2H-benzo[B][1,4]thiazin-

3(4H)-one

Cat. No.: B184867 Get Quote

An In-depth Technical Guide on the Discovery, Synthetic History, and Mechanism of Action of a

Potent Class of Antimicrobials

Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens,

particularly Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has

created an urgent need for novel therapeutics with new mechanisms of action.[1][2] Among the

most promising classes of compounds to emerge in recent years are the 1,3-benzothiazin-4-

ones (BTZs). First identified for their potent and specific activity against Mtb, these heterocyclic

compounds have revitalized the anti-TB drug pipeline and provided a novel target for

antimicrobial intervention. This technical guide provides a comprehensive overview of the

discovery, synthetic evolution, and mechanism of action of benzothiazinones, tailored for

researchers, scientists, and drug development professionals.

Discovery and Historical Context
The journey of benzothiazinones as potent antitubercular agents began with the screening of

various sulfur-containing heterocycles for antimicrobial activity.[3][4] In a landmark paper

published in 2009, 8-nitro-4H-benzo[e][1][5]thiazin-4-ones were identified as a new class of

exceptionally potent antitubercular agents.[5][6] The discovery was somewhat serendipitous,

arising from the investigation of nitroaryl dithiocarbamates, which were found to cyclize into the

active benzothiazinone scaffold in the presence of mycobacteria.[6]
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The lead compound that emerged from these initial studies was BTZ043.[4] It demonstrated

remarkable nanomolar activity against both drug-susceptible and drug-resistant strains of M.

tuberculosis, signaling the discovery of a novel drug target and mechanism.[3][7] This

discovery prompted intensive research into the medicinal chemistry of the BTZ scaffold, leading

to the development of second-generation candidates like PBTZ169 (Macozinone), which

showed improved potency and efficacy in preclinical models.[5][6][8] Both BTZ043 and

PBTZ169 have since progressed to clinical trials, cementing the importance of this compound

class in the fight against tuberculosis.[5][6]

Mechanism of Action: Inhibition of DprE1
Benzothiazinones exert their bactericidal effect by inhibiting a crucial enzyme in the

mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase

(DprE1).[9][10] This flavoenzyme is essential for the biosynthesis of arabinans, which are vital

components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell

wall.[7][11]

The mechanism is initiated by the reduction of the essential nitro group on the BTZ core to a

reactive nitroso species within the bacterium.[4] This electrophilic intermediate then forms a

covalent semimercaptal adduct with a key cysteine residue (Cys387) in the active site of the

DprE1 enzyme.[11] This irreversible, mechanism-based inhibition effectively blocks the

epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to its product,

decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for arabinan synthesis.[4][9]

The disruption of this pathway leads to the cessation of cell wall construction, ultimately

causing cell lysis and bacterial death.[9]
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Caption: Mechanism of DprE1 inhibition by Benzothiazinones.

Synthetic History and Methodologies
The synthetic routes to benzothiazinones have evolved significantly since their discovery,

driven by the need for efficiency, safety, and scalability.

Early Synthetic Routes
Initial syntheses of 2-amino-substituted benzothiazinones, reported by Makarov and

colleagues, utilized toxic and hazardous reagents such as carbon disulfide (CS2).[12] While

effective for initial exploration, these methods were not ideal for large-scale production due to

safety and environmental concerns.

Modern, Efficient Synthetic Protocols
Medicinal chemistry efforts have led to the development of more robust and safer synthetic

pathways.
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A highly efficient modern approach involves the use of thiourea intermediates.[13][14] This

pathway allows for the formation of the core thiazinone ring system in a single synthetic step

from an activated benzoic acid and an appropriate N,N-dialkylthiourea.[13] This method is

versatile and has been successfully used to synthesize a wide variety of BTZ analogues,

including Macozinone and BTZ043.[13]

Thiourea Preparation

Main BTZ Synthesis

2-Chloro-3-nitrobenzoic Acid Derivative Acid Chloride
Intermediate

 SOCl₂,
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Caption: General workflow for the Thiourea-based synthesis of Benzothiazinones.

Another effective strategy is a one-pot multicomponent reaction. This approach typically

involves the condensation of an aliphatic amine, an aldehyde, and thiosalicylic acid in a

suitable solvent like toluene under reflux.[15] This method is advantageous due to its

operational simplicity and good yields.

Experimental Protocols
Acid Chloride Formation: The starting 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1

equivalent) is dissolved in toluene. Thionyl chloride (SOCl₂) is added, and the mixture is

heated to 110 °C until the conversion to the acid chloride is complete (monitored by TLC or

LC-MS). The solvent and excess SOCl₂ are removed under reduced pressure.
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Ring Formation: The crude acid chloride is redissolved in toluene. The corresponding N,N-

dialkylthiourea derivative (1.1 equivalents) is added to the solution.

Cyclization: The reaction mixture is heated to 110 °C and stirred for several hours until the

reaction is complete.

Work-up and Purification: Upon cooling, the reaction mixture is washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The

crude product is then purified by column chromatography on silica gel to yield the final

benzothiazinone derivative.

Initial Condensation: To a flask equipped with a Dean-Stark apparatus, add toluene (70 mL),

an aliphatic amine (1 mmol), and the corresponding aldehyde (1 mmol).

Addition of Thiosalicylic Acid: After 15 minutes of stirring in a preheated (50 °C) reaction

mixture, add thiosalicylic acid (1 mmol).

Reflux: Maintain the mixture at reflux for 5 hours, collecting the water generated in the Dean-

Stark trap.

Work-up and Purification: Cool the reaction mixture. Wash the organic layer with a saturated

solution of NaOH (3 x 30 mL) and then with brine. Dry the organic layer with anhydrous

MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by

column chromatography (silica gel, hexane:ethyl acetate) to afford the desired

benzothiazinone.

Quantitative Data and Structure-Activity
Relationships (SAR)
The potency of benzothiazinones is highly dependent on their substitution pattern. Medicinal

chemistry efforts have focused on modifying the C-2 side chain to optimize potency, reduce

toxicity, and improve pharmacokinetic properties such as aqueous solubility and bioavailability.

[2][16]

The 8-nitro group is essential for the mechanism of action, as it is reduced to the reactive

nitroso species.[4] Modifications at the C-6 position, such as a trifluoromethyl group, are often
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employed to enhance potency. The primary point of diversification is the C-2 position, where

various cyclic and acyclic amines have been introduced. For instance, the development of

PBTZ169 from BTZ043 involved replacing the spiro-dioxa-azaspirodecane moiety with a

piperazine derivative, which improved potency but presented challenges with solubility.[2][8]

Table 1: In Vitro Activity of Key Benzothiazinone Derivatives

Compound
R-group at C-2
Position

MIC vs. Mtb H37Rv
(μM)

Ref

Isoniazid (INH) (Reference Drug) 0.284 [16]

Rifampicin (RFP) (Reference Drug) 0.092 [16]

BTZ043
2-methyl-1,4-dioxa-8-

azaspiro[4.5]dec-8-yl
<0.004 [2]

PBTZ169

(Macozinone)

4-

(cyclohexylmethyl)pip

erazin-1-yl

<0.035 [16]

Compound 12b
7-azaspiro[3.5]nonan-

7-yl
0.062 [16]

Compound 12c
8-azaspiro[4.5]decan-

8-yl
0.060 [16]

| Compound 37 | 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl | <0.01 |[2] |

Table 2: Comparative Pharmacokinetic (PK) Profiles in Mice (50 mg/kg Oral Dose)
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Compound
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Aqueous
Solubility
(μg/mL)

Ref

PBTZ169 108 ± 45 4.0 1435 ± 360 0.2 [16]

Compound

11l
313 ± 138* 2.0 2586 ± 1239 1.8 [16]

Compound

11m
358 ± 127* 2.0 2307 ± 386 3.5 [16]

*P < 0.05 compared with PBTZ169

Conclusion and Future Directions
Benzothiazinones represent a triumph of modern medicinal chemistry, providing a new, potent

class of antimicrobials with a novel mechanism of action against one of the world's deadliest

pathogens.[5] The discovery of DprE1 as a druggable target has opened new avenues for

antitubercular drug development.[6] The synthetic history showcases a clear progression

towards safer, more efficient, and scalable chemical processes.

Current and future research is focused on overcoming the limitations of early-generation BTZs,

such as poor solubility and potential toxicity.[1][2] By rationally designing new derivatives with

improved pharmacokinetic and safety profiles, the scientific community aims to deliver a

benzothiazinone-based regimen that can shorten and simplify the treatment of tuberculosis,

including its most drug-resistant forms. The continued exploration of this remarkable chemical

scaffold holds immense promise for global health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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